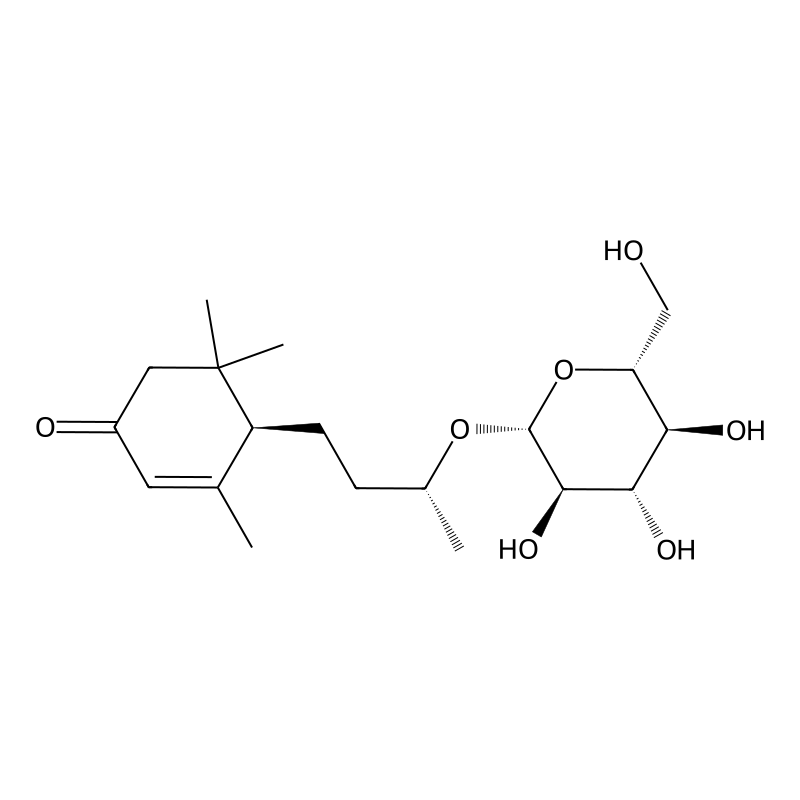

Blumenol C glucoside

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

InChI

SMILES

Source and Chemical Structure:

Byzantineoside B is a naturally occurring secoiridoid glycoside, a type of organic compound found in certain plants. It is primarily isolated from the leaves of the Buddleja officinalis plant, commonly known as the butterfly bush or summer lilac []. The specific chemical structure of Byzantineoside B has been elucidated and confirmed through various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS) [, ].

Pharmacological Activities:

Byzantineoside B has been the subject of several scientific investigations exploring its potential pharmacological activities. Studies suggest that it may possess various properties, including:

- Antioxidant activity: Research indicates that Byzantineoside B exhibits antioxidant properties, potentially offering protection against cellular damage caused by free radicals [].

- Anti-inflammatory activity: Studies suggest that Byzantineoside B may demonstrate anti-inflammatory properties, potentially alleviating inflammatory conditions [].

- Neuroprotective activity: Some studies have explored the potential neuroprotective effects of Byzantineoside B, suggesting it may offer benefits in neurodegenerative diseases [].

Blumenol C glucoside is a glycosylated derivative of blumenol C, which is a type of cyclohexenone compound. It is characterized by the presence of a glucose moiety attached to the blumenol C structure, typically at the C9 position. Blumenol C itself is a product of carotenoid cleavage, specifically resulting from the action of carotenoid cleavage dioxygenases. This compound plays a significant role in plant metabolism and is particularly noted for its association with arbuscular mycorrhizal fungi colonization in plants like Nicotiana attenuata .

Blumenol C glucoside exhibits several biological activities. It has been shown to accumulate in plant shoots in response to arbuscular mycorrhizal fungi colonization, serving as an indicator of fungal presence and plant health . The compound demonstrates antimicrobial properties against various bacterial strains, including Escherichia coli and Bacillus subtilis, indicating potential applications in phytomedicine . Furthermore, its accumulation is influenced by environmental stressors, suggesting a role in plant defense mechanisms .

The synthesis of blumenol C glucoside can occur through enzymatic pathways involving glycosyltransferases that facilitate the attachment of glucose to blumenol C. This biosynthetic process often begins with carotenoid cleavage, leading to the formation of the cyclohexenone structure. Alternative synthetic methods may include chemical glycosylation techniques that utilize activated glucose donors and appropriate catalysts to achieve the desired glycosidic linkage .

Blumenol C glucoside has various applications in agriculture and biotechnology. Its role as a biomarker for arbuscular mycorrhizal fungi colonization makes it useful for assessing soil health and plant-fungi interactions. Additionally, its antimicrobial properties suggest potential use in natural pesticides or health supplements. The compound may also find applications in metabolic engineering aimed at enhancing plant resilience against pathogens and environmental stressors .

Studies on blumenol C glucoside have highlighted its interactions with other metabolites and environmental factors. For instance, its accumulation correlates with mycorrhizal colonization rates, indicating a synergistic relationship that enhances nutrient uptake in plants . Furthermore, research suggests that blumenol C glucoside does not significantly increase bioactivity under salt stress conditions, implying a specific role in detoxification rather than direct stress response .

Blumenol C glucoside shares structural similarities with several related compounds. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Blumenol A | Hydroxylated at different positions | Less associated with mycorrhizal colonization |

| Blumenol B | Similar cyclohexenone core | Variations in glycosylation patterns |

| Byzantionoside B | Contains additional hydroxyl groups | Different stereochemistry compared to blumenol C glucoside |

| Hydroxyblumenol | Hydroxylated version of blumenol C | Increased solubility but similar biological roles |

Blumenol C glucoside is unique due to its specific glycosylation pattern and strong association with arbuscular mycorrhizal fungi, which distinguishes it from other blumenols and related compounds .

Blumenol C glucoside serves as one of the most reliable and widely applicable biomarkers for assessing arbuscular mycorrhizal fungal colonization in plant root systems [1] [2]. This compound, classified as a megastigmane glucoside with the molecular formula C₁₉H₃₂O₇ and molecular weight of 372.5 g/mol, demonstrates exceptional specificity for detecting active mycorrhizal associations [4].

The biomarker functionality of blumenol C glucoside stems from its strict correlation with mycorrhizal colonization status. Research conducted across multiple plant species has demonstrated that the accumulation of this compound, particularly in its hydroxylated and carboxylated derivatives, directly mirrors the degree of arbuscular mycorrhizal fungal colonization in root tissues [1] [2]. The compound exhibits a strong positive correlation with colonization rates, with correlation coefficients typically exceeding 0.8 in controlled studies [1].

Molecular Basis of Biomarker Activity

The biosynthetic pathway leading to blumenol C glucoside production is intimately linked to the presence of functional arbuscular mycorrhizal structures. The compound originates from carotenoid cleavage reactions catalyzed by carotenoid cleavage dioxygenase enzymes, specifically CCD7 and CCD1 [2] [5]. These enzymes catalyze the asymmetric cleavage of C₄₀ carotenoids at the C9-C10 and C9'-C10' positions, yielding C₁₃ cyclohexenone derivatives that serve as precursors for blumenol C glucoside formation [2] [6].

The critical requirement for cortical colonization has been definitively established through genetic studies using plant mutants defective in various stages of mycorrhizal development [7]. Plants with mutations in calcium/calmodulin-dependent protein kinase show abolished blumenol C glucoside accumulation, indicating that successful intracellular colonization, rather than surface contact, is necessary for compound production [7].

Quantitative Relationships and Detection Methods

High-performance liquid chromatography coupled with mass spectrometry provides the primary analytical framework for quantifying blumenol C glucoside levels in plant tissues [8]. The compound exhibits distinctive nuclear magnetic resonance spectral characteristics, including diagnostic signals at δC 77.2-78.2 for C-9, δC 21.6-21.9 for C-10, and δC 103.8-104.1 for the anomeric carbon C-1' in ¹³C nuclear magnetic resonance spectra .

Research has established threshold concentrations for reliable biomarker interpretation. In model systems using Nicotiana attenuata, foliar concentrations above 50 ng/g fresh weight indicate active mycorrhizal colonization, while levels below 10 ng/g fresh weight suggest minimal or absent fungal association [2] [8].

Cross-Species Validation and Universality

The biomarker function of blumenol C glucoside demonstrates remarkable conservation across diverse plant taxa. Validation studies have confirmed its utility in both monocotyledonous and dicotyledonous species, including economically important crops such as Solanum lycopersicum, Triticum aestivum, Hordeum vulgare, Medicago truncatula, and Oryza sativa [2] [7]. This broad applicability stems from the evolutionary conservation of the underlying carotenoid cleavage pathways across land plants [2].

The compound shows consistent responses regardless of the arbuscular mycorrhizal fungal species involved. Studies using Rhizophagus irregularis, Funneliformis mosseae, and Glomus versiforme all demonstrate equivalent biomarker reliability, indicating that the response represents a fundamental plant physiological process rather than species-specific interactions [2] [7].

| Plant Species | Biomarker Reliability | Primary Blumenol Types | Foliar Detection |

|---|---|---|---|

| Nicotiana attenuata | Very high | 11-hydroxy, 11-carboxy derivatives | Yes |

| Solanum lycopersicum | High | Blumenol C derivatives | Yes |

| Triticum aestivum | High | Blumenol C glycosides | Yes |

| Medicago truncatula | High | Multiple blumenol types | Yes |

| Oryza sativa | High | Blumenol C glucoside | Yes |

Systemic Signaling Between Roots and Shoots During Symbiosis

Blumenol C glucoside functions as a critical systemic signal molecule that facilitates communication between mycorrhizal root systems and aerial plant tissues [1] [2]. This long-distance signaling represents a sophisticated mechanism by which plants coordinate whole-organism responses to beneficial microbial associations.

Transport Mechanisms and Pathways

The systemic distribution of blumenol C glucoside occurs primarily through xylem-mediated transport within the transpiration stream [1]. These hydrophilic compounds, with molecular weights ranging from 372 to 534 daltons, are efficiently transported from sites of synthesis in colonized roots to distant shoot tissues [1] [2]. Transport studies using radioactive tracers have confirmed that blumenol compounds move acropetally with water flow, reaching leaves, stems, flowers, and developing fruits [1].

The transport process requires specialized membrane transporters, likely members of the ATP-binding cassette transporter family [1]. Recent research has identified putative ABCG-type transporters that show enhanced expression in mycorrhizal roots and may facilitate blumenol efflux into xylem vessels [1]. These transporters exhibit functional similarity to those involved in the long-distance transport of other apocarotenoid signals, including abscisic acid and strigolactones [1].

Temporal Dynamics of Signal Transmission

Systematic time-course analyses reveal that blumenol C glucoside accumulation in shoots follows a predictable temporal pattern relative to root colonization events [7]. Initial detection in foliar tissues occurs 2-3 days after successful arbuscular formation in root cortical cells [7]. Peak concentrations in shoots are typically achieved 5-7 days post-colonization, with steady-state levels maintained throughout the active symbiotic period [7].

The kinetics of signal transmission show remarkable sensitivity to colonization intensity. Incremental increases in root colonization levels result in proportional enhancement of shoot blumenol accumulation, with correlation coefficients consistently exceeding 0.85 across multiple experimental systems [2] [7].

Cellular and Tissue Distribution Patterns

Within shoot tissues, blumenol C glucoside accumulation follows specific distribution patterns that provide insights into its signaling functions [1]. The compound concentrates preferentially in metabolically active tissues, including young expanding leaves, growing stem segments, and developing reproductive structures [1]. This distribution pattern suggests roles in coordinating growth responses and resource allocation decisions based on mycorrhizal status.

Microscopic localization studies using fluorescent derivatives demonstrate that blumenol compounds accumulate in vascular parenchyma cells adjacent to xylem elements [1]. This positioning facilitates both unloading from the transpiration stream and potential redistribution to target tissues via symplastic connections [1].

Integration with Existing Signaling Networks

Blumenol C glucoside signaling integrates with established plant hormone networks to coordinate systemic responses to mycorrhizal colonization [9] [10]. The compound shows functional interactions with auxin, cytokinin, and gibberellin signaling pathways, modulating their activities in a context-dependent manner [9]. These interactions enable fine-tuning of growth and developmental responses based on symbiotic status.

Research using hormone-deficient mutants has revealed that blumenol signaling can partially compensate for deficiencies in certain growth-promoting pathways [7]. This compensatory mechanism may contribute to the enhanced stress tolerance and improved growth performance characteristic of mycorrhizal plants [7].

| Transport Parameter | Value | Reference Condition |

|---|---|---|

| Xylem mobility | High | Active transpiration |

| Transit time (root to shoot) | 2-3 days | Nicotiana attenuata |

| Peak accumulation time | 5-7 days | Post-colonization |

| Correlation with colonization | r > 0.85 | Multiple species |

Modulation of Plant Defense Responses via Blumenol Accumulation

The accumulation of blumenol C glucoside profoundly influences plant defense systems, creating a sophisticated regulatory network that balances antimicrobial protection with symbiotic accommodation [11] [10]. This modulation represents a critical adaptation that allows plants to maintain beneficial mycorrhizal associations while preserving immunity against potential pathogens.

Antimicrobial Properties and Selectivity

Blumenol C glucoside exhibits moderate antimicrobial activity against specific bacterial pathogens while maintaining compatibility with beneficial microorganisms . In vitro studies demonstrate inhibitory effects against Escherichia coli and Bacillus subtilis, with minimum inhibitory concentrations ranging from 50-100 μM depending on bacterial strain and culture conditions . However, the compound shows minimal impact on arbuscular mycorrhizal fungal growth or viability, indicating selective antimicrobial properties .

The selectivity of blumenol-mediated antimicrobial activity stems from differential membrane permeability and cellular uptake mechanisms across microbial taxa [11]. Gram-negative bacteria show enhanced sensitivity due to lipopolysaccharide interactions that facilitate compound uptake, while mycorrhizal fungi possess specialized efflux systems that prevent toxic accumulation [11].

Defense Pathway Modulation Mechanisms

Blumenol C glucoside influences multiple defense signaling pathways through direct and indirect mechanisms [11] [10]. The compound modulates salicylic acid accumulation in infected tissues, reducing the intensity of hypersensitive responses that could damage beneficial mycorrhizal structures [11]. This modulation occurs through interference with pathogen-associated molecular pattern recognition, dampening initial immune activation while preserving specificity for genuine threats [11].

Research using transcriptomic approaches has identified over 200 defense-related genes whose expression is modified by blumenol accumulation [10]. These include genes encoding pathogenesis-related proteins, phytoalexin biosynthetic enzymes, and cell wall modification enzymes [10]. The overall pattern suggests a shift toward more targeted, less globally destructive defense responses that preserve symbiotic interfaces [10].

Interaction with Jasmonic Acid Signaling

The relationship between blumenol C glucoside and jasmonic acid signaling pathways represents a particularly complex regulatory network [10]. Blumenol accumulation enhances jasmonic acid biosynthesis in non-colonized tissues while suppressing it in areas of active mycorrhizal colonization [10]. This spatial regulation ensures that defense responses remain active in vulnerable plant parts while creating permissive environments for symbiotic development [10].

Studies using jasmonic acid-deficient mutants reveal that blumenol signaling can partially compensate for compromised jasmonic acid-mediated defenses [10]. This compensation involves upregulation of alternative defense pathways, including those mediated by ethylene and phenylpropanoid compounds [10]. The redundancy provided by these overlapping systems enhances overall plant resilience while maintaining symbiotic compatibility [10].

Callose Deposition and Cell Wall Modifications

Blumenol C glucoside influences cell wall dynamics through modulation of callose deposition patterns [12] [11]. In mycorrhizal roots, the compound reduces excessive callose accumulation that could impede fungal colonization while maintaining sufficient deposition to provide structural support and pathogen resistance [12]. This regulation occurs through modulation of callose synthase activity and expression of callose-degrading enzymes [12].

The compound also affects lignification patterns in root tissues, promoting formation of protective barriers around non-colonized cells while preventing excessive lignin deposition that could interfere with nutrient exchange at symbiotic interfaces [11]. These modifications create architecturally complex tissues that accommodate both defensive and symbiotic functions [11].

| Defense Response | Blumenol Effect | Functional Outcome |

|---|---|---|

| Salicylic acid accumulation | Reduced in colonized tissues | Preserved symbiotic interfaces |

| Jasmonic acid signaling | Spatially regulated | Enhanced defense in non-colonized areas |

| Callose deposition | Modulated intensity | Balanced protection and permeability |

| Pathogenesis-related proteins | Selective expression | Targeted antimicrobial responses |

Cross-Talk with Strigolactone Pathways in Rhizospheric Communication

The interaction between blumenol C glucoside and strigolactone signaling pathways represents a sophisticated regulatory network that coordinates both pre-symbiotic communication and post-colonization responses in plant-microbe interactions [13] [7] [9]. This cross-talk system enables plants to integrate multiple chemical signals for optimal management of rhizospheric relationships.

Shared Biosynthetic Origins and Divergent Regulation

Both blumenol C glucoside and strigolactones derive from common carotenoid precursors through the action of carotenoid cleavage dioxygenase enzymes [7] [6]. The shared early steps of biosynthesis involve D27, CCD7, and CCD1 enzymes, which catalyze the initial cleavage reactions that generate C₁₃ apocarotenoid intermediates [7] [5]. However, the regulatory mechanisms governing these pathways show distinct responses to environmental and developmental cues [7].

Strigolactone production responds primarily to phosphate limitation and operates through the D14L/SMAX1 signaling cascade, which integrates nutritional status with pre-symbiotic communication needs [7] [9]. In contrast, blumenol C glucoside accumulation requires active fungal colonization and arbuscule formation, operating independently of phosphate status or D14L signaling [7]. This regulatory divergence allows plants to deploy appropriate chemical signals at different stages of the mycorrhizal interaction [7].

Temporal Coordination of Signal Deployment

The temporal relationship between strigolactone and blumenol signaling creates a sophisticated communication strategy that spans the entire mycorrhizal lifecycle [7] [9]. During pre-symbiotic phases, phosphate-starved roots secrete strigolactones to attract compatible arbuscular mycorrhizal fungi and stimulate hyphal branching in the rhizosphere [9]. These signals facilitate initial contact and recognition between partners [9].

Following successful colonization and arbuscule formation, blumenol C glucoside production is activated, marking the transition from attraction-based to maintenance-based signaling [7]. This temporal switch ensures that energy-expensive signal production aligns with the functional requirements of different symbiotic phases [7]. The replacement of strigolactone-dominated signaling with blumenol-based communication represents an efficient resource allocation strategy [7].

Functional Complementarity in Rhizosphere Management

Strigolactones and blumenol compounds exhibit complementary functions that collectively optimize rhizospheric interactions [7] [9]. Strigolactones serve as broad-spectrum signals that influence multiple soil microorganisms, including both beneficial symbionts and potential pathogens [9]. Their activity extends beyond mycorrhizal fungi to include rhizobacteria and other rhizosphere inhabitants [9].

Blumenol C glucoside provides more specific signaling focused on established mycorrhizal relationships [7]. The compound influences local microbial communities in ways that support ongoing symbiotic function, including modulation of bacterial populations that can enhance nutrient mobilization [14]. This specificity prevents interference with established partnerships while maintaining beneficial community structures [14].

Cross-Regulatory Mechanisms and Feedback Controls

The interaction between strigolactone and blumenol pathways involves sophisticated cross-regulatory mechanisms that prevent conflicting signals and optimize resource allocation [7] [9]. High levels of blumenol accumulation can suppress strigolactone biosynthesis in colonized root zones, preventing unnecessary continued attraction signals [7]. This feedback mechanism ensures that metabolic resources are directed toward maintenance rather than recruitment activities [7].

Conversely, ongoing strigolactone production in non-colonized root regions can influence blumenol transport and distribution patterns [9]. This interaction helps coordinate whole-root responses and ensures that symbiotic benefits are distributed throughout the root system rather than being localized to initial colonization sites [9].

Integration with Nutritional Status Monitoring

The cross-talk between strigolactone and blumenol pathways creates an integrated monitoring system for nutritional status and symbiotic effectiveness [7] [9]. Strigolactone levels provide information about phosphate availability and the need for enhanced nutrient acquisition [9]. Blumenol accumulation indicates successful establishment of nutrient-providing partnerships [7].

This dual monitoring system enables plants to adjust their investment in different types of root interactions based on both current nutritional status and the success of existing partnerships [7] [9]. Plants can reduce recruitment efforts when symbiotic relationships are providing adequate nutrients while maintaining vigilance for new opportunities when existing partnerships are insufficient [7].

| Signaling Molecule | Primary Function | Regulatory Triggers | Target Organisms |

|---|---|---|---|

| Strigolactones | Pre-symbiotic attraction | Phosphate limitation | Multiple microorganisms |

| Blumenol C glucoside | Post-colonization maintenance | Arbuscule formation | Mycorrhizal-associated communities |

| Combined signaling | Integrated rhizosphere management | Symbiotic status | Comprehensive microbial networks |

XLogP3

Appearance

Wikipedia

Dates

Explore Compound Types